5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid
Description
Properties
Molecular Formula |
C7H7N3O3 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
5-oxo-1,4,6,7-tetrahydroimidazo[4,5-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H7N3O3/c11-6-3(7(12)13)1-4-5(10-6)9-2-8-4/h2-3H,1H2,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
DHDQADZMDJQQGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=C1NC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Thiourea Intermediate Formation and Cyclization
A method adapted from CN110590813B involves thiourea formation followed by cyclization:
-
Step 1 : React 3,5-dibromo-2-aminopyridine with thiocyanamide in tetrahydrofuran (THF) and benzoyl chloride at 50–80°C to form 1-(3,5-dibromopyridin-2-yl)thiourea.
-
Step 2 : Cyclize the thiourea intermediate using sodium hydride in THF at 85–110°C to yield 6-bromothiazolo[4,5-b]pyridine-2-amine.
-
Step 3 : Treat with isoamyl nitrite at 95–120°C to deaminate and form 6-bromothiazolo[4,5-b]pyridine.
-
Carbonylation : Introduce a carboxylic acid group via palladium-catalyzed carbonylation (CO gas, bis(triphenylphosphine)palladium dichloride, methanol) at 105°C.
Three-Component Condensation
A three-component reaction (3-aminopyrrole derivatives, aldehydes, and Meldrum’s acid) under acidic conditions forms the imidazo[4,5-b]pyridine core. Cyclization is promoted by acetic acid and molecular oxygen at 130°C, followed by hydrolysis to yield the carboxylic acid.
Key Data :
-
Reagents : 3-Aminopyrrole, formaldehyde, Meldrum’s acid.
-
Conditions : Ethanol, 18 h reflux.
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Functionalization
EP4265254A2 describes palladium-mediated cross-coupling to introduce aryl/heteroaryl groups at the C3 position of the imidazo[4,5-b]pyridine scaffold. Subsequent oxidation and hydrolysis yield the carboxylic acid.
Example :
-
Substrate : 7-Chloro-3-methylimidazo[4,5-b]pyridine.
-
Coupling Partner : 5-(Morpholine-4-carbonyl)pyridin-2-amine.
-
Catalyst : Bis(triphenylphosphine)palladium dichloride.
Direct Cyclization of Functionalized Precursors
Acid-Promoted Ring Closure
A one-pot synthesis from 4-amino-3-ethyl-5-fluorobenzonitrile and diketones under acidic conditions (e.g., HCl in dioxane) forms the tetrahydroimidazo[4,5-b]pyridine skeleton. Oxidation with KMnO₄ introduces the ketone, followed by saponification to yield the carboxylic acid.
Optimization :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Pharmaceutical Development
Key Applications:
- Drug Synthesis: This compound acts as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties allow for modifications that enhance drug efficacy and specificity.
- Anticancer Research: Recent studies have highlighted its potential in developing anticancer agents. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells .
Case Study:
In a study evaluating the anticancer properties of novel derivatives synthesized from 5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid, researchers found varying degrees of cytotoxicity against cancer cells when compared to standard chemotherapeutic agents like cisplatin. Compounds derived from this base structure exhibited IC50 values indicating strong potential as anticancer drugs .
Biochemical Research
Key Applications:
- Enzyme Inhibition Studies: The compound is utilized in research focused on enzyme inhibition and receptor binding studies. It provides insights into metabolic pathways and helps identify therapeutic targets.
- Diagnostic Tools: Investigations are underway to explore its role in developing diagnostic imaging agents that can facilitate early disease detection .
Data Table: Enzyme Inhibition Studies
Agrochemical Applications
Key Applications:
- Crop Protection: The compound is being researched for its potential to develop new agrochemicals aimed at enhancing crop protection against pests and diseases. Its unique chemical structure may contribute to novel modes of action against agricultural threats .
Material Science
Key Applications:
Mechanism of Action
The mechanism of action of 5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism and Core Modifications
The compound is often compared to its structural isomers and derivatives, particularly 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (spinacine) and PD123319 , a pharmacologically active analog. Key differences include:
Spinacine ([4,5-c] isomer)
- Structure : Spinacine shares the tetrahydro-imidazopyridine core but differs in the position of the pyridine nitrogen (imidazo[4,5-c] vs. [4,5-b]) (Figure 2) .
- Tautomerism : X-ray studies confirm spinacine exists as an amphionic tautomer with the N(3) atom protonated, stabilizing its crystalline form .
- Applications : Used in metal-ion complexation studies and as a histidine analog for peptide backbone conformational restriction .
PD123319
- Structure: A derivative of the [4,5-c] scaffold with a diphenylacetyl group and dimethylamino-phenyl substituents (Figure 3) .
- Synthesis : Requires multi-step modifications, including Pictet-Spengler reactions and aromatization .
5-Oxo Derivative ([4,5-b] isomer)
- Key Feature : The 5-oxo group introduces a ketone, altering polarity and hydrogen-bonding capacity compared to spinacine.
- Impact : Likely affects solubility (increased hydrophilicity) and redox reactivity, making it distinct in metal chelation or enzyme interactions.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Solubility | Key Functional Groups |
|---|---|---|---|---|
| 5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid | C₇H₇N₃O₃ | 181.15 g/mol | Moderate (polar) | Ketone, carboxylic acid |
| Spinacine ([4,5-c] isomer) | C₇H₉N₃O₂ | 167.17 g/mol | Moderate (polar) | Carboxylic acid, NH tautomer |
| PD123319 | C₃₁H₃₃N₅O₄·2C₂HF₃O₂ | 818.66 g/mol | Low (lipophilic) | Diphenylacetyl, trifluoroacetate |
Enzyme Modulation
- Spinacine : Evaluated as a carbonic anhydrase (CA) activator, showing moderate activity due to its imidazole ring and carboxylic acid group .
- 5-Oxo Derivative : The ketone may enhance CA inhibition or alter substrate binding compared to spinacine, though experimental data are pending.
Receptor Interactions
Chelation Potential
Biological Activity
5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS Number: 1263178-26-2) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including anti-inflammatory effects, potential applications in treating hypertension, and other therapeutic properties.
- Molecular Formula : C₇H₇N₃O₃
- Molecular Weight : 181.149 g/mol
- Structure : The compound features a tetrahydroimidazo-pyridine structure which is significant for its biological activity.
1. Anti-inflammatory Activity
Research has indicated that derivatives of imidazo-pyridine compounds exhibit notable anti-inflammatory properties. Specifically, studies have shown that certain analogs can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.
- Case Study : A study reported that specific derivatives demonstrated IC₅₀ values comparable to celecoxib (a standard anti-inflammatory drug), indicating strong inhibition of COX-2 activity. The IC₅₀ values were approximately 0.04 μmol for both the tested compounds and celecoxib .
2. Antihypertensive Activity
The compound has also been investigated for its antihypertensive properties. Similar compounds within the imidazo-pyridine family have shown efficacy in lowering blood pressure through various mechanisms.
- Mechanism : These compounds may act as antagonists to certain receptors involved in blood pressure regulation or as inhibitors of enzymes that promote vasoconstriction.
3. Antiviral Potential
Some studies have suggested that derivatives of imidazo-pyridine compounds could have antiviral properties, particularly against viral infections where traditional treatments are ineffective.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Substituents on the imidazo-pyridine ring significantly influence their pharmacological profiles.
Q & A
Q. What computational tools validate mechanistic hypotheses for cyclization reactions?
- Tools :
- DFT Calculations : To map energy profiles of proposed intermediates (e.g., zwitterionic transition states) .
- Molecular Dynamics : Simulate solvent effects on reaction pathways .
Tables for Key Findings
Table 1 : Comparative Bioactivity of Derivatives
| Substituent (Position 7) | Target (IC50, nM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | GABA-A receptor: 12 ± 3 | 0.45 | |
| 4-Trifluoromethylphenyl | Kinase X: 8 ± 2 | 0.12 | |
| Phenyl | No activity | 0.89 |
Table 2 : Stability in Buffer Solutions (pH 7.4)
| Derivative | Half-life (h) | Major Degradation Product |
|---|---|---|
| Parent compound | 6.2 | 6-Carboxy-tetrahydroimidazole |
| Methyl ester analog | 12.8 | None detected |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
